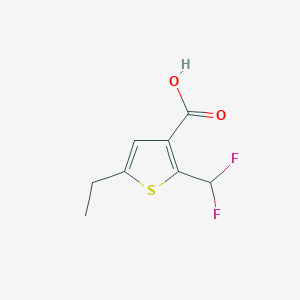![molecular formula C15H15Cl2N5O2 B2465757 2-(2-((1-(3,4-二氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)乙氧基)乙醇 CAS No. 890896-36-3](/img/structure/B2465757.png)
2-(2-((1-(3,4-二氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)乙氧基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound that has gained significant attention in the fields of chemistry and medicinal research. This compound is characterized by its dichlorophenyl group attached to a pyrazolopyrimidine core, making it a target of interest for various synthetic and pharmacological studies.
科学研究应用
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a molecular probe in biological systems.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of advanced materials and chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves several steps:
Formation of the pyrazolopyrimidine core: : This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and diaminopyrimidines.
Attachment of the dichlorophenyl group: : This step often requires the use of a coupling reagent like a base or a catalyst to facilitate the attachment.
Incorporation of the ethoxyethanol moiety: : This final step involves a nucleophilic substitution reaction, where the ethoxyethanol group is introduced to the molecule under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and more efficient catalytic systems to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to streamline the process.
化学反应分析
Types of Reactions
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce more oxygen-containing functional groups.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter specific functional groups.
Substitution: : The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Reduction of the nitro or carbonyl groups.
Substitution Products: : Varied derivatives depending on the nucleophile used.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and modulating their activity, which can lead to various biochemical and physiological responses. The pyrazolopyrimidine core is particularly important for its binding affinity and specificity.
相似化合物的比较
When compared to similar compounds, 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol stands out due to its unique combination of a dichlorophenyl group and a pyrazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties. Similar compounds include:
2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
These analogues differ mainly in the position and type of substituents on the phenyl ring, leading to variations in their reactivity and biological activity.
So, how does that look?
属性
IUPAC Name |
2-[2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c16-12-2-1-10(7-13(12)17)22-15-11(8-21-22)14(19-9-20-15)18-3-5-24-6-4-23/h1-2,7-9,23H,3-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGGIXHKPJCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
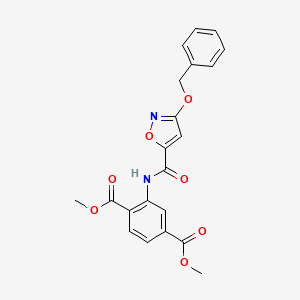
![2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid](/img/structure/B2465682.png)
![decahydrocyclopenta[d]azepine hydrochloride](/img/structure/B2465683.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465684.png)
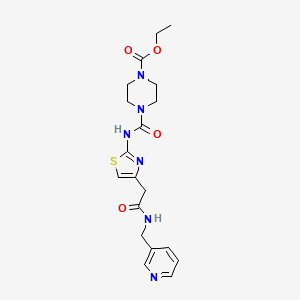
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide](/img/structure/B2465686.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)
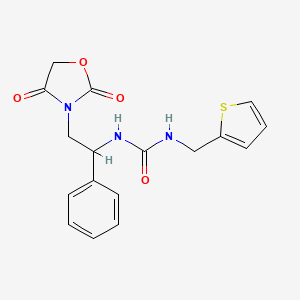
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
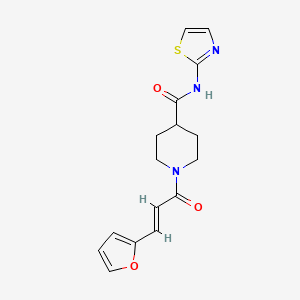
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2465694.png)
